molecular formula C22H15N3 B1503874 1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole CAS No. 1019335-95-5

1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole

Cat. No. B1503874
M. Wt: 321.4 g/mol
InChI Key: NZQZBUBWLROKHR-UHFFFAOYSA-N
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Description

1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole is a compound that belongs to the class of 1,2,3-triazoles. These are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques . A new ternary-layered double-hydroxide photocatalyst, denoted as Fe3O4/AlZn–Cu, was synthesized using a specific 6.5:3:7.5:1.5 mol mol−1 ratio for synthesizing 1,2,3-triazoles .


Molecular Structure Analysis

1,2,3-Triazole is an interesting N-heterocyclic framework which can act as both a hydrogen bond donor and metal chelator . The calculated HOMO and LUMO orbitals of the triazole derivatives are presented in Table 1, while the calculated HOMO and LUMO energies and the corresponding energy gap are shown in Table 2 .


Chemical Reactions Analysis

1,2,3-Triazoles have been reported to exert anticancer effects through different modes of actions . The mechanism of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is shown in Scheme 8; therefore, RuAAC appears from an oxidative coupling of the alkyne and the azide, yielding a six-membered ruthenacycle .


Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Safety And Hazards

1,2,3-Triazole compounds should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of exposure, get medical attention/advice .

properties

IUPAC Name

1-anthracen-2-yl-4-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3/c1-2-6-16(7-3-1)22-15-25(24-23-22)21-11-10-19-12-17-8-4-5-9-18(17)13-20(19)14-21/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQZBUBWLROKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC4=CC5=CC=CC=C5C=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679379
Record name 1-(Anthracen-2-yl)-4-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Anthracenyl)-4-phenyl-1H-[1,2,3]triazole

CAS RN

1019335-95-5
Record name 1-(Anthracen-2-yl)-4-phenyl-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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